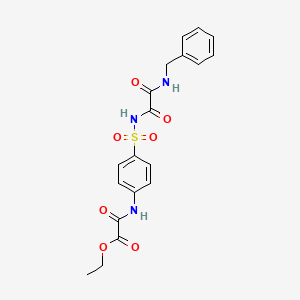
2H-1,4-Benzothiazine, 3,4-dihydro-4-ethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzothiazine, 3,4-dihydro-4-ethyl-, hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and chemical properties. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzothiazine, 3,4-dihydro-4-ethyl-, hydrochloride typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the benzothiazine ring. The reaction mixture is then refluxed, and the product is isolated by crystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: The benzothiazine ring can undergo various substitution reactions, including halogenation, alkylation, and acylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated, alkylated, and acylated benzothiazine derivatives
Aplicaciones Científicas De Investigación
2H-1,4-Benzothiazine, 3,4-dihydro-4-ethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the production of dyes, agrochemicals, and rubber additives.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzothiazine, 3,4-dihydro-4-ethyl-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of pathogens. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3,4-Dihydro-2H-1,4-benzothiazine: Shares a similar core structure but lacks the ethyl group at the 4-position.
1,2,4-Benzothiadiazine 1,1-dioxide: Contains a similar benzothiazine ring but with different substituents and oxidation states
Uniqueness: 2H-1,4-Benzothiazine, 3,4-dihydro-4-ethyl-, hydrochloride is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it distinct from other benzothiazine derivatives .
Propiedades
Número CAS |
97699-29-1 |
|---|---|
Fórmula molecular |
C10H14ClNS |
Peso molecular |
215.74 g/mol |
Nombre IUPAC |
4-ethyl-2,3-dihydro-1,4-benzothiazine;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-2-11-7-8-12-10-6-4-3-5-9(10)11;/h3-6H,2,7-8H2,1H3;1H |
Clave InChI |
BICPRXYWKMGMAZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCSC2=CC=CC=C21.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















